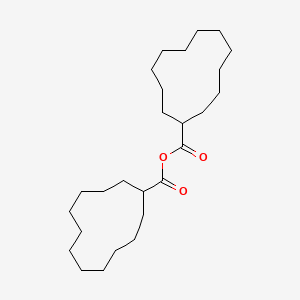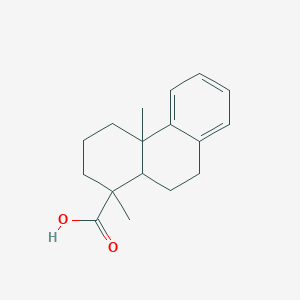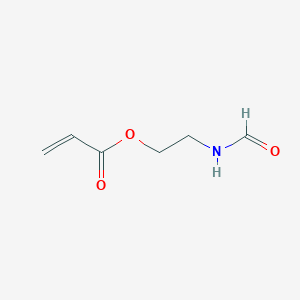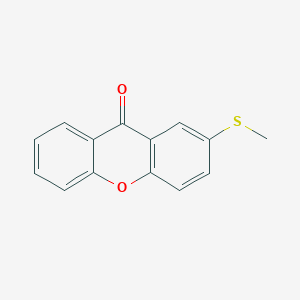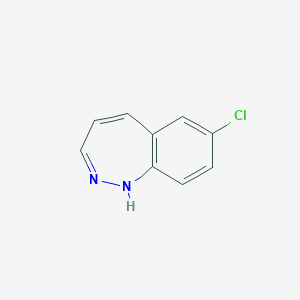
7-Chloro-1H-1,2-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1H-1,2-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, particularly in the central nervous system. This compound, like other benzodiazepines, is characterized by a fusion of a benzene ring and a diazepine ring, with a chlorine atom at the 7th position. Benzodiazepines are commonly used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-1,2-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This is followed by coupling with ethyl 4-bromobutyrate, hydrolysis, and acidification. The resulting compound is then subjected to Friedel-Crafts acylation to achieve intramolecular cyclization, ultimately yielding this compound .
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis by combining various reaction steps into a continuous process. For instance, the flow synthesis of diazepam, a related benzodiazepine, involves acylation followed by intramolecular cyclization .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazepine ring.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
7-Chloro-1H-1,2-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: It is used to study the effects of benzodiazepines on biological systems, particularly the central nervous system.
Medicine: Benzodiazepines, including this compound, are used in the development of anxiolytic, sedative, and anticonvulsant drugs.
Industry: The compound is used in the pharmaceutical industry for the production of therapeutic agents
Wirkmechanismus
The mechanism of action of 7-Chloro-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the frequency of chloride channel openings. This results in hyperpolarization of the neuronal membrane, making neurons less excitable and producing a calming effect .
Vergleich Mit ähnlichen Verbindungen
- Chlordiazepoxide
- Diazepam
- Oxazepam
- Nitrazepam
- Lormetazepam
Comparison: 7-Chloro-1H-1,2-benzodiazepine shares a similar core structure with these compounds but differs in the specific substituents attached to the benzodiazepine ring. These differences can influence the pharmacological properties and therapeutic applications of each compound. For example, diazepam is widely used for its anxiolytic and muscle relaxant properties, while nitrazepam is primarily used as a hypnotic .
Eigenschaften
CAS-Nummer |
59065-97-3 |
|---|---|
Molekularformel |
C9H7ClN2 |
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
7-chloro-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-9-7(6-8)2-1-5-11-12-9/h1-6,12H |
InChI-Schlüssel |
YOFINTQUFDULBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Cl)NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


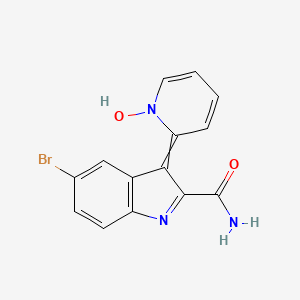
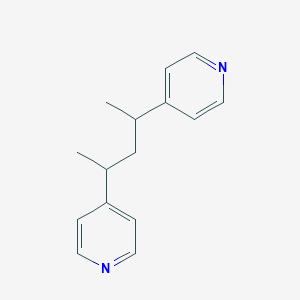
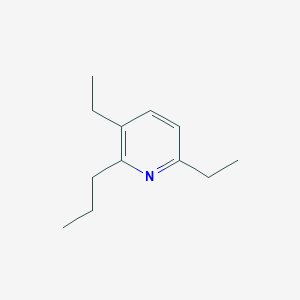
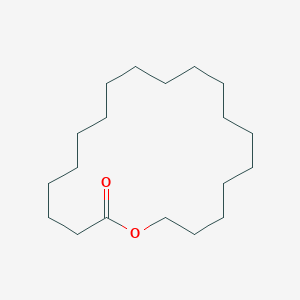
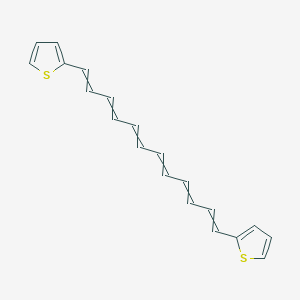
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
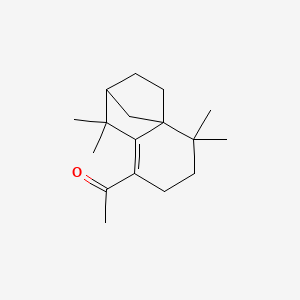
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
